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molecular formula C12H11ClO3 B8474197 ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate

ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate

Cat. No. B8474197
M. Wt: 238.66 g/mol
InChI Key: UGAAYCHCCALRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04956490

Procedure details

To the p-chlorobenzalpyruvic acid from step A in wet ethyl acetate was added triethylamine (11.1 g, 0.11 moL) at a rate less than 0.5 mL/min followed by azeotropic removal of water. Ethyl chloroformate (11.9 g, 0.11 moL) was then added at room temperature over a one hour period and the batch aged one hour to effect complete reaction. Workup followed, as in Example 1, to afford ethyl p-chlorobenzalpyruvate in 99% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([CH:6]=[CH:7][C:8](=[O:12])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[CH2:15](N(CC)CC)[CH3:16]>C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]=[CH:7][C:8](=[O:12])[C:9]([O:11][CH2:15][CH3:16])=[O:10])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=CC(C(=O)O)=O)C=C1
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by azeotropic removal of water
ADDITION
Type
ADDITION
Details
Ethyl chloroformate (11.9 g, 0.11 moL) was then added at room temperature over a one hour period
Duration
1 h
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=CC(C(=O)OCC)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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